methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo-4-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate
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Overview
Description
METHYL 2-(1-(1,3-BENZOTHIAZOL-2-YL)-5-OXO-4-{(Z)-1-[(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)AMINO]ETHYLIDENE}-1,5-DIHYDRO-4H-PYRAZOL-3-YL)ACETATE is a complex organic compound that features a benzothiazole ring, a pyrazole ring, and a piperidine moiety
Preparation Methods
The synthesis of METHYL 2-(1-(1,3-BENZOTHIAZOL-2-YL)-5-OXO-4-{(Z)-1-[(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)AMINO]ETHYLIDENE}-1,5-DIHYDRO-4H-PYRAZOL-3-YL)ACETATE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone.
Coupling of the Benzothiazole and Pyrazole Rings: This step involves the formation of a carbon-carbon bond between the benzothiazole and pyrazole rings, often using a palladium-catalyzed cross-coupling reaction.
Introduction of the Piperidine Moiety: The piperidine group can be introduced through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
METHYL 2-(1-(1,3-BENZOTHIAZOL-2-YL)-5-OXO-4-{(Z)-1-[(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)AMINO]ETHYLIDENE}-1,5-DIHYDRO-4H-PYRAZOL-3-YL)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine moiety, where nucleophiles such as amines or thiols can replace the existing substituents.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
METHYL 2-(1-(1,3-BENZOTHIAZOL-2-YL)-5-OXO-4-{(Z)-1-[(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)AMINO]ETHYLIDENE}-1,5-DIHYDRO-4H-PYRAZOL-3-YL)ACETATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: It is investigated for its potential use as a catalyst or intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of METHYL 2-(1-(1,3-BENZOTHIAZOL-2-YL)-5-OXO-4-{(Z)-1-[(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)AMINO]ETHYLIDENE}-1,5-DIHYDRO-4H-PYRAZOL-3-YL)ACETATE involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The pyrazole ring may also play a role in binding to specific proteins, modulating their function. The piperidine moiety can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
METHYL 2-(1-(1,3-BENZOTHIAZOL-2-YL)-5-OXO-4-{(Z)-1-[(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)AMINO]ETHYLIDENE}-1,5-DIHYDRO-4H-PYRAZOL-3-YL)ACETATE can be compared with similar compounds such as:
3-Methyl-2-benzothiazolinone Hydrazone Hydrochloride: This compound also contains a benzothiazole ring and is used in various chemical applications.
Benzothiazole Derivatives: These compounds share the benzothiazole core structure and are studied for their diverse biological activities.
Pyrazole Derivatives: Compounds containing the pyrazole ring are known for their anti-inflammatory and anticancer properties.
The uniqueness of METHYL 2-(1-(1,3-BENZOTHIAZOL-2-YL)-5-OXO-4-{(Z)-1-[(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)AMINO]ETHYLIDENE}-1,5-DIHYDRO-4H-PYRAZOL-3-YL)ACETATE lies in its combination of these functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H31N5O3S |
---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
methyl 2-[2-(1,3-benzothiazol-2-yl)-4-[C-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)carbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C24H31N5O3S/c1-14(25-15-12-23(2,3)28-24(4,5)13-15)20-17(11-19(30)32-6)27-29(21(20)31)22-26-16-9-7-8-10-18(16)33-22/h7-10,15,27-28H,11-13H2,1-6H3 |
InChI Key |
YAFCQWYJVMTODE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1CC(NC(C1)(C)C)(C)C)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)CC(=O)OC |
Origin of Product |
United States |
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